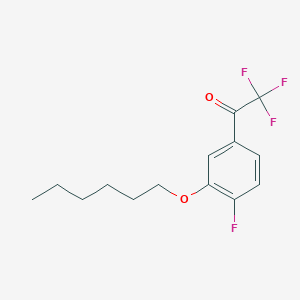

3-n-Hexyloxy-2,2,2,4'-tetrafluoroacetophenone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-3-hexoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F4O2/c1-2-3-4-5-8-20-12-9-10(6-7-11(12)15)13(19)14(16,17)18/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMCWVIYPVYHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Hexyloxy-2,2,2,4’-tetrafluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with hexyloxy compounds under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-n-Hexyloxy-2,2,2,4’-tetrafluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

3-n-Hexyloxy-2,2,2,4’-tetrafluoroacetophenone has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-n-Hexyloxy-2,2,2,4’-tetrafluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key parameters of 3-n-Hexyloxy-2,2,2,4'-tetrafluoroacetophenone with analogous fluorinated acetophenones:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | - | C₁₄H₁₆F₄O₂ (est.) | ~250–280 (est.) | Not reported | 3-n-hexyloxy, 2,2,2,4'-F |

| 2,2,2,4'-Tetrafluoroacetophenone | 655-32-3 | C₈H₄F₄O | 192.11 | 66–67 (34 mmHg) | 2,2,2,4'-F |

| 3-Chloro-2,2,2,4-tetrafluoroacetophenone | 845823-05-4 | C₈H₃ClF₄O | 226.55 | 232.2 (760 mmHg) | 3-Cl, 2,2,2,4-F |

| 2’-Hydroxy-2,2,2,6’-tetrafluoroacetophenone | 1445995-75-4 | C₈H₄O₂F₄ | 220.11 | Not reported | 2’-OH, 2,2,2,6’-F |

| 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone | 1190865-44-1 | C₈H₂Cl₂F₄O | 261.00 | 282 | 3',5'-Cl, 4'-F, 2,2,2-F |

Key Observations:

Thermal Stability: Chlorinated derivatives (e.g., 3-Chloro-2,2,2,4-tetrafluoroacetophenone) exhibit higher boiling points due to increased molecular weight and halogen-induced intermolecular interactions .

Electronic Effects: Fluorine’s strong electron-withdrawing nature reduces electron density at the ketone group, making the compound more reactive toward nucleophilic attack compared to hydroxylated analogs like 2’-Hydroxy-2,2,2,6’-tetrafluoroacetophenone .

Spectroscopic and Analytical Data

- NMR Spectroscopy : In trans-A2B2 porphyrins with hexyloxy substituents (), the Cβ-H protons exhibit upfield shifts (~8.87–9.36 ppm) due to shielding by meso-phenyl rings. Similar shielding effects are expected in the target compound, aiding structural confirmation .

- IR and Mass Spectrometry: The carbonyl stretching frequency in 2,2,2,4'-tetrafluoroacetophenone () is expected to shift slightly in the hexyloxy derivative due to altered electron density .

Biological Activity

3-n-Hexyloxy-2,2,2,4'-tetrafluoroacetophenone is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a hexyloxy group and tetrafluoroacetophenone moiety. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity.

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. The halogen substituents can influence binding affinity to enzymes or receptors, impacting various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of tetrafluoroacetophenone showed effectiveness against E. coli and Staphylococcus aureus, with mechanisms involving disruption of cell wall synthesis and membrane integrity.

- Comparative Analysis : The antibacterial activity was compared with similar compounds, showing that those with a nitrile group displayed enhanced efficacy against Gram-positive bacteria.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest it may inhibit cell proliferation in various cancer cell lines.

Research Findings

- Cell Proliferation Inhibition : Studies have indicated that compounds with similar structures can significantly reduce the proliferation rates of cancer cell lines such as L1210 mouse leukemia cells .

- Mechanistic Insights : The anticancer effects are hypothesized to involve the induction of apoptosis and modulation of key signaling pathways related to cell growth.

Data Table: Summary of Biological Activities

| Activity | Compound Similarity | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|---|

| Antibacterial | Tetrafluoroacetophenone derivatives | E. coli, S. aureus | Varies (mg/mL range) | Disruption of cell wall integrity |

| Anticancer | Various phenolic derivatives | L1210 mouse leukemia cells | Nanomolar range | Induction of apoptosis |

Q & A

Q. How does the hexyloxy group in this compound influence its lipophilicity compared to shorter alkoxy chains?

- Methodology : Lipophilicity (logP) is measured via reverse-phase HPLC or calculated using software like ChemAxon. The hexyloxy group increases logP by ~2 units compared to methoxy derivatives (e.g., 3'-Fluoro-4'-methoxyacetophenone, CAS 455-91-4) . This property enhances membrane permeability in biological studies.

Safety and Handling

Q. What are the critical safety protocols for handling fluorinated acetophenones in laboratory settings?

- Methodology : Fluorinated compounds may release HF under hydrolysis. Labs must use PPE (neoprene gloves, face shields) and maintain pH >7 during quenching . Waste should be neutralized with calcium carbonate and stored in designated containers for professional disposal .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing fluorinated acetophenone derivatives?

- Methodology : Detailed reaction logs (e.g., exact pH, solvent batch) are essential. For example, the pH during 4’-(2,4-Difluorophenoxy)acetophenone synthesis must be maintained at 4–6 to avoid side reactions . Collaborative inter-laboratory validation (e.g., Round Robin testing) verifies protocol robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.